molecular formula C20H30FN3O3S B2827850 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897613-42-2

3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Cat. No.: B2827850
CAS No.: 897613-42-2
M. Wt: 411.54
InChI Key: PRTDYMRIYAAWTP-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : The compound is studied for its interactions with biological targets, including receptors and enzymes involved in neurological processes.

  • Medicine: : It has potential therapeutic applications in the treatment of psychiatric and neurological disorders, such as depression and anxiety, due to its activity on serotonin and dopamine receptors.

  • Industry: : The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the sulfonyl and cyclopentyl groups.

    N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)propanamide: Similar structure but without the sulfonyl group.

Uniqueness

The presence of the sulfonyl group in 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide enhances its solubility and bioavailability, making it more effective in biological systems. The cyclopentyl group further increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects on central nervous system targets.

Properties

IUPAC Name

3-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O3S/c21-18-7-3-4-8-19(18)23-12-14-24(15-13-23)28(26,27)16-11-22-20(25)10-9-17-5-1-2-6-17/h3-4,7-8,17H,1-2,5-6,9-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDYMRIYAAWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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